molecular formula C22H27ClN2S B373837 1-(2-Chloro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

1-(2-Chloro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

Cat. No.: B373837
M. Wt: 387g/mol
InChI Key: RSDRRIUOEDMMLC-UHFFFAOYSA-N
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Description

1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by its unique structure, which includes a chlorinated benzothiepin core and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine typically involves multi-step organic reactions The process begins with the preparation of the benzothiepin core, which is achieved through cyclization reactions involving appropriate starting materials The chlorination of the benzothiepin core is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzob

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-ethylpiperazine : Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
  • 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-phenylpiperazine : Contains a phenyl group on the piperazine ring.
  • 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperidine : Similar structure with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the chlorinated benzothiepin core and the piperazine ring contributes to its versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C22H27ClN2S

Molecular Weight

387g/mol

IUPAC Name

1-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine

InChI

InChI=1S/C22H27ClN2S/c1-15(2)16-4-6-22-19(13-16)20(25-10-8-24(3)9-11-25)14-17-12-18(23)5-7-21(17)26-22/h4-7,12-13,15,20H,8-11,14H2,1-3H3

InChI Key

RSDRRIUOEDMMLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)Cl

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)Cl

Origin of Product

United States

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